
2-Acetamidobiphenyl
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Acetamidobiphenyl can be synthesized through several methods. One common approach involves the acylation of 2-aminobiphenyl with acetic anhydride. The reaction typically occurs under mild conditions, with the presence of a base such as pyridine to neutralize the by-products. The reaction can be represented as follows:
2-Aminobiphenyl+Acetic Anhydride→this compound+Acetic Acid
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of catalytic systems to enhance the reaction rate and yield. For instance, the use of metal catalysts in the acylation process can significantly improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Acetamidobiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the biphenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones or other oxidized biphenyl derivatives.
Reduction: Formation of 2-aminobiphenyl.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
2-Acetamidobiphenyl has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-acetamidobiphenyl involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
2-Acetamidobiphenyl can be compared with other similar compounds, such as:
2-Aminobiphenyl: Lacks the acetamido group, leading to different chemical reactivity and biological activity.
2-Acetylaminobiphenyl: Similar structure but with an acetyl group instead of an acetamido group, resulting in different properties.
2-Acetamidophenol: Contains a hydroxyl group, which significantly alters its chemical behavior and applications.
Uniqueness: this compound is unique due to its specific acetamido substitution on the biphenyl structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Biological Activity
2-Acetamidobiphenyl, also known as 2-acetamidophenol, is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and analgesic effects. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, case studies, and relevant research findings.
- Chemical Formula : C8H9NO2
- Molecular Weight : 151.16 g/mol
- CAS Number : 11972-81-7
This compound exhibits several biological activities that can be attributed to its chemical structure and interactions within biological systems:
- Anti-inflammatory Properties :
- Antioxidant Activity :
- Effects on Lipid Metabolism :
Case Studies
- Zebrafish Hyperlipidemia Model :
-
RAW264.7 Cell Model :
- In vitro studies using RAW264.7 macrophage cells demonstrated that this compound inhibited lipid phagocytosis and reduced intracellular lipid accumulation. The compound also decreased markers associated with ferroptosis, indicating its protective effects against cell death pathways linked to oxidative stress .
Transcriptome Analysis
A comprehensive transcriptome analysis revealed that treatment with this compound led to the differential expression of numerous genes involved in metabolic pathways:
- Upregulated Genes :
- Genes related to glutathione metabolism (e.g., gclc, gclm) were significantly upregulated.
- Downregulated Genes :
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
Q & A
Basic Research Questions
Q. How can researchers confirm the identity and purity of 2-Acetamidobiphenyl in synthetic or extracted samples?
- Methodological Answer : Use a combination of spectroscopic techniques (e.g., NMR, IR) and chromatographic methods (e.g., TLC, GLC) to verify structural features and purity. Cross-reference experimental data with standardized databases such as NIST Chemistry WebBook, which provides IUPAC names (e.g., N-(2-Biphenylyl)acetamide), molecular formula (C₁₄H₁₃NO), and InChIKey (IXCZSZXIGHWLEJ-UHFFFAOYSA-N) . For purity assessment, employ gas-liquid chromatography (GLC) under optimized conditions (e.g., 240°C oven temperature for this compound) to detect impurities .
Q. What analytical methods are recommended for distinguishing this compound from its structural isomers?
- Methodological Answer : Utilize thin-layer chromatography (TLC) with UV detection or acidic spray reagents (e.g., p-dimethylaminobenzoic aldehyde) to differentiate isomers based on retention factors (RF values). For higher resolution, GLC with temperature gradients (240–250°C) can separate 2- and 4-acetamidobiphenyl derivatives effectively . Confirm results using computational tools to compare theoretical and experimental retention times .
Q. What are the critical spectroscopic markers for this compound in NMR and mass spectrometry?
- Methodological Answer : Key NMR signals include the acetamido proton resonance (δ ~2.1 ppm for the methyl group) and aromatic proton splitting patterns due to biphenyl substitution. In mass spectrometry, the molecular ion peak at m/z 211.2591 (C₁₄H₁₃NO⁺) and fragmentation patterns (e.g., loss of acetamide group) are diagnostic. Validate findings against NIST reference spectra .
Advanced Research Questions
Q. How can structural modifications of this compound influence its carcinogenic potential?
- Methodological Answer : Conduct comparative studies using methylene-bridged analogs (e.g., this compound vs. 4-acetamidobiphenyl) to assess structure-activity relationships. In vitro assays (e.g., Ames test) and in vivo carcinogenicity models can evaluate mutagenicity. Historical data suggest that positional isomerism (ortho vs. para) significantly alters biological activity, with 4-acetamidobiphenyl showing higher carcinogenicity in rodent models .
Q. What experimental precautions are necessary to avoid artifacts in metabolic studies of this compound?
- Methodological Answer : Monitor spontaneous acetylation reactions by including control incubations (e.g., omitting the aromatic amine substrate or using enzyme inhibitors like SKF 525A). Use purified cofactors (e.g., N-acetylcysteamine) to minimize non-enzymatic acetylation. Validate metabolite stability under assay conditions via time-course analyses .
Q. How can computational chemistry aid in predicting the reactivity of this compound in biological systems?
- Methodological Answer : Perform quantum chemical calculations (e.g., density functional theory) to model electrophilic sites susceptible to metabolic activation. Parameters such as HOMO-LUMO gaps and electrostatic potential maps can predict interactions with cytochrome P450 enzymes. Compare results with experimental metabolic profiles (e.g., hydroxylation or epoxidation pathways) .
Q. How should researchers resolve contradictions in reported carcinogenicity data for this compound?
- Methodological Answer : Conduct systematic reviews following PRISMA guidelines to evaluate study heterogeneity (e.g., species, dosage, exposure duration) . Replicate key experiments under standardized conditions, prioritizing assays that differentiate genotoxic vs. epigenetic mechanisms. Cross-reference findings with structural analogs (e.g., ortho-tolidine) to identify conserved toxicophores .
Q. Methodological Notes
- Data Validation : Always cross-check experimental results against authoritative databases (e.g., NIST, PubChem) to ensure consistency with published physicochemical properties .
- Experimental Design : For metabolic studies, optimize chromatographic conditions (e.g., GLC oven temperatures) to prevent co-elution of analytes and inhibitors .
- Reproducibility : Adhere to journal guidelines (e.g., Advanced Journal of Chemistry) for documenting synthetic protocols, spectral data, and statistical analyses to enhance transparency .
Properties
IUPAC Name |
N-(2-phenylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-11(16)15-14-10-6-5-9-13(14)12-7-3-2-4-8-12/h2-10H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCZSZXIGHWLEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6036837 | |
Record name | 2-Acetamidobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6036837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2113-47-5 | |
Record name | N-[1,1′-Biphenyl]-2-ylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2113-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Acetamidobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002113475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Acetamidobiphenyl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50998 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Acetamidobiphenyl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3158 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Acetamidobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6036837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ACETAMIDOBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WW5K53Z91 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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